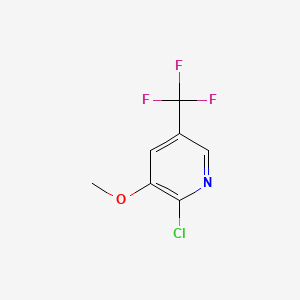

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFZEHDMELRBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855790 | |

| Record name | 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-67-8 | |

| Record name | 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. As experimentally determined data for this specific isomer is not widely published, this document synthesizes available information, presents established analytical methodologies for its characterization, and offers expert insights grounded in the behavior of structurally related compounds.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of a trifluoromethyl group and chlorine and methoxy substituents onto a pyridine scaffold creates a molecule with unique electronic properties, metabolic stability, and potential for diverse chemical transformations. Such compounds are valuable intermediates in the synthesis of novel bioactive molecules. The precise arrangement of these substituents, as in this compound, dictates its reactivity, binding interactions, and physical characteristics. Understanding these properties is paramount for its effective use in research and development.

Core Physical and Chemical Identifiers

To prevent ambiguity with its isomers, it is crucial to identify this compound by its unique Chemical Abstracts Service (CAS) number and other key identifiers.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 866659-69-8 | [1] |

| Molecular Formula | C₇H₅ClF₃NO | [2] |

| Molecular Weight | 211.57 g/mol | [2] |

| Canonical SMILES | COC1=C(C=C(C=N1)C(F)(F)F)Cl | [2] |

| InChIKey | ZRRBUQUZQJTWRO-UHFFFAOYSA-N | [2] |

Physical Properties: A Data-Driven Assessment

| Property | Estimated Value/Observation | Rationale and Comparative Insights |

| Appearance | Colorless to light yellow liquid or solid | Structurally similar compounds, such as 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine, are described as colorless to light yellow liquids.[3] The physical state at room temperature is dependent on the melting point. |

| Melting Point | Data requires experimental determination | The melting points of substituted pyridines are highly sensitive to the substitution pattern. For comparison, 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 29-34 °C.[4] |

| Boiling Point | Data requires experimental determination | The boiling point is expected to be elevated due to the molecular weight and polar nature of the substituents. 2-Chloro-5-(trifluoromethyl)pyridine has a boiling point of 147-152 °C.[4] |

| Density | Data requires experimental determination | Halogenated and trifluoromethylated organic compounds typically have densities greater than water. For instance, 2-Chloro-5-(trifluoromethyl)pyridine has a density of 1.417 g/mL at 25 °C.[4] |

| Solubility | - Low solubility in water- Soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol) | The hydrophobic trifluoromethyl group and the overall non-polar character of the substituted pyridine ring suggest limited aqueous solubility.[1] Good solubility in organic solvents is expected for a molecule of this nature. |

Experimental Protocols for Physical Property Determination

For researchers synthesizing or working with this compound, the following are standard, robust methodologies for determining its key physical properties.

Determination of Melting Point (for solid samples)

The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its precision and the small sample size required.

Workflow for Melting Point Determination using DSC:

Causality: A sharp melting peak over a narrow temperature range is indicative of a high-purity crystalline solid. Broad peaks suggest the presence of impurities or an amorphous state.

Determination of Boiling Point

For liquid samples, the boiling point can be accurately determined using ebulliometry or distillation-based methods under controlled pressure.

Experimental Setup for Boiling Point Determination:

Expert Insight: For small sample volumes, a micro-boiling point apparatus can be utilized. It is crucial to record the atmospheric pressure at the time of measurement and, if necessary, correct the boiling point to standard pressure.

Structural Confirmation: Spectroscopic Analysis

The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic shifts for the aromatic protons and the methoxy group protons. The coupling patterns will be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR provides information on the number of unique carbon atoms and their chemical environment.

-

¹⁹F NMR is highly specific for the trifluoromethyl group and will show a singlet in a characteristic region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-Cl, C-O, C-F, and aromatic C-H and C=N bonds.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide fragmentation patterns that can help confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the molecular ion peak.

Rationale: The combination of these techniques provides an unambiguous confirmation of the chemical structure and is a standard practice in chemical synthesis and quality control.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is essential, based on the known hazards of structurally similar compounds.

Inferred Hazards:

-

Harmful if swallowed: Based on related compounds like 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.[2]

-

May cause skin and eye irritation: A common property of halogenated organic compounds.

-

Flammable liquid and vapor: As indicated for the 3-chloro-2-methoxy isomer.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with physical properties that are yet to be fully characterized in the public domain. This guide provides a framework for understanding its likely characteristics and outlines the standard, validated methodologies for their experimental determination. For any application, it is imperative that researchers perform their own analytical characterization and safety assessments to ensure the integrity of their work and the safety of their personnel.

References

-

Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343. [Link]

-

PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Pipzine Chemicals. (2026). 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China. Retrieved from [Link]

- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.

-

Jouffroy, M., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

-

Al-Zaydi, K. M. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10900-10910. [Link]

-

Tang, X., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

Sources

- 1. 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China | CAS 866659-69-8 | High Purity Manufacturer, SDS, Price, Uses [pipzine-chem.com]

- 2. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine chemical properties

An In-Depth Technical Guide to 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the agrochemical and pharmaceutical industries. As a substituted pyridine, its chemical behavior is governed by the interplay of its distinct functional groups: a chloro group, a methoxy group, and a trifluoromethyl group. The trifluoromethyl (-CF3) moiety, a bioisostere of a methyl group, is particularly notable for its ability to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules. The chlorine atom provides a reactive site for nucleophilic substitution, making this compound a versatile building block for constructing more complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical entity are critical for its application in synthesis, dictating reaction conditions, solvent selection, and purification strategies. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on computational models and comparison with structurally similar compounds.

Core Chemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine | PubChem[1] |

| CAS Number | 175136-17-1 | PubChem[1] |

| Molecular Formula | C₇H₅ClF₃NO | PubChem[1] |

| Molecular Weight | 211.57 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | Pipzine Chemicals[2] |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | Pipzine Chemicals[3] |

| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents | Pipzine Chemicals[3] |

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and quality control. The expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C4 position will likely appear as a doublet, coupled to the proton at the C6 position. The C6 proton will also be a doublet. The methoxy group will present as a sharp singlet around 3.9-4.1 ppm.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be significantly influenced by the electron-donating methoxy group and the electron-withdrawing chloro and trifluoromethyl groups.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak (M+) at m/z 211 and a prominent M+2 peak at m/z 213 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the methoxy or chloro groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F stretching from the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region), C-O stretching of the methoxy group (~1050-1250 cm⁻¹), aromatic C=C and C=N stretching (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[4]

Synthesis and Manufacturing Pathways

The synthesis of highly substituted pyridines like this compound relies on strategic, multi-step pathways. A plausible and efficient laboratory-scale synthesis involves the selective methoxylation of a readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The most direct route involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is significantly more activated towards nucleophilic attack than the chlorine at the 3-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate.

Sources

- 1. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety, SDS [pipzine-chem.com]

- 3. 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China | CAS 866659-69-8 | High Purity Manufacturer, SDS, Price, Uses [pipzine-chem.com]

- 4. researchgate.net [researchgate.net]

Introduction: The Structural Significance of a Multi-Substituted Pyridine

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

This guide provides a detailed analysis and predictive interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for this compound. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes theoretical principles with practical, field-proven insights into NMR spectroscopy. We will explore the structural basis for the expected spectral features, explain the influence of complex substituent effects, and provide a robust, self-validating protocol for experimental data acquisition.

This compound is a highly functionalized heterocyclic compound. Such molecules are pivotal building blocks in modern chemistry, particularly in the synthesis of agrochemicals and pharmaceuticals.[1][2] The trifluoromethyl (CF3) group, for instance, is a common feature in many modern pesticides and drugs, valued for its ability to enhance metabolic stability and binding affinity.[1][3] The specific arrangement of chloro, methoxy, and trifluoromethyl substituents on the pyridine ring creates a unique electronic environment that is critical to its reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for elucidating the precise molecular structure of such organic compounds in solution.[4][5] A thorough understanding of the 1H NMR spectrum is the first and most crucial step in confirming the identity and purity of this compound, making this analysis indispensable for any research or development involving this intermediate.

Molecular Structure and Predicted Proton Environments

To interpret the 1H NMR spectrum, we must first analyze the molecule's structure and the distinct chemical environments of its protons. The molecule contains two different types of protons: two aromatic protons on the pyridine ring and three protons in the methoxy group.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kpfu.ru [kpfu.ru]

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. Understanding the solubility of this molecule is critical for its efficient use in synthetic chemistry, process development, and formulation. This document synthesizes known qualitative data with field-proven experimental methodologies to offer a robust framework for determining its solubility in various solvent systems.

Introduction: The Significance of Solubility in Application

This compound is a substituted pyridine derivative whose utility in multi-step syntheses is profoundly influenced by its solubility characteristics. The ability to dissolve this compound in appropriate solvents at desired concentrations is paramount for reaction kinetics, purification efficiency, and overall process scalability. The unique combination of a chloro, a methoxy, and a trifluoromethyl group on the pyridine ring gives this molecule a distinct physicochemical profile that dictates its interaction with various solvents. This guide will delve into the theoretical underpinnings of its solubility and provide practical, step-by-step protocols for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents. However, the overall aromatic character of the ring lends a degree of hydrophobicity.

-

Chloro Group: The chloro substituent is electron-withdrawing and adds to the molecule's lipophilicity, generally favoring solubility in non-polar organic solvents.[1]

-

Methoxy Group: The methoxy group (-OCH3) can act as a hydrogen bond acceptor and can slightly increase polarity, potentially enhancing solubility in more polar organic solvents.[2]

-

Trifluoromethyl Group (-CF3): This highly lipophilic and electron-withdrawing group significantly impacts the molecule's solubility profile. It generally decreases aqueous solubility while increasing solubility in non-polar organic solvents.

Based on these structural features, this compound is anticipated to exhibit good solubility in a range of common organic solvents and limited solubility in aqueous solutions.[2]

Qualitative and Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | The polarity of these solvents can interact with the polar aspects of the pyridine ring and methoxy group. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the pyridine nitrogen and methoxy oxygen, though the overall lipophilicity may limit very high solubility. |

| Non-Polar | Toluene, Hexane | Low to Moderate | The lipophilic trifluoromethyl and chloro groups will drive solubility in these solvents, but the polar core may limit it. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle; the chloro group on the solute interacts favorably with chlorinated solvents.[2] |

| Esters | Ethyl Acetate | Moderate to High | Offers a balance of polarity and lipophilicity suitable for this molecule. |

| Aqueous | Water | Low | The hydrophobic nature of the trifluoromethyl and chloro groups is expected to result in poor water solubility.[2] |

A related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, has a reported aqueous solubility of 380 mg/L at 24°C, suggesting that the target compound will also have low but measurable solubility in water.[3] It is also reported to be soluble in methanol, acetone, and methylene dichloride (MDC).[3] Another similar molecule, 2-Chloro-5-(trifluoromethyl)pyridine, is described as sparingly soluble in water and soluble in most organic solvents.[4]

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, the following experimental protocols are recommended. The gold-standard for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[5]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Diagram of the Shake-Flask Experimental Workflow:

Sources

- 1. Halogen bonding in solution: thermodynamics and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China | CAS 866659-69-8 | High Purity Manufacturer, SDS, Price, Uses [pipzine-chem.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. bioassaysys.com [bioassaysys.com]

Introduction: The Strategic Importance of Fluorinated Pyridines in Crop Protection

An In-depth Technical Guide to 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine in Agrochemicals

The introduction of fluorine atoms into organic molecules has revolutionized the agrochemical industry, leading to the development of pesticides with enhanced efficacy, metabolic stability, and target specificity. The trifluoromethyl (CF3) group, in particular, is a cornerstone of modern pesticide design due to its strong electron-withdrawing nature and high lipophilicity, which can significantly improve a molecule's biological activity and transport properties.

Among the various fluorinated scaffolds, trifluoromethylpyridines (TFMPs) have emerged as a privileged structural motif. More than 20 TFMP-containing agrochemicals have been successfully commercialized, and over half of all pesticides launched in the last two decades contain fluorine.[1] These compounds span a wide range of applications, including herbicides, insecticides, and fungicides.

This technical guide focuses on a specific, high-value intermediate: This compound . We will delve into its synthesis, its pivotal role as a building block for advanced agrochemicals, the mechanisms of action of its derivatives, and the analytical methodologies required for its characterization. This document is intended for researchers and scientists in the field of agrochemical development, providing both foundational knowledge and practical, field-proven insights into leveraging this versatile molecule.

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe application in research and development.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | PubChem[2] |

| CAS Number | 71700-83-3 | - |

| Molecular Formula | C7H5ClF3NO | PubChem[2] |

| Molecular Weight | 211.57 g/mol | PubChem[2] |

| Appearance | Typically a colorless to light yellow liquid or solid | General Knowledge |

Note: Data for the 3-methoxy variant is less prevalent than for its precursors. Properties are based on the structure and data for closely related analogues like 2-Chloro-5-(trifluoromethyl)pyridine.

Toxicological & Safety Data (GHS Classification for Related Pyridines)

The following data is aggregated for closely related trifluoromethylpyridine intermediates, such as 2-Chloro-5-(trifluoromethyl)pyridine and 2,3-Dichloro-5-(trifluoromethyl)pyridine, and should be considered indicative for handling and safety protocols.

| Hazard Statement | Description | Classification |

| H302 / H332 | Harmful if swallowed or if inhaled | Acute Toxicity (Oral, Inhalation)[3][4] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation[3] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation[3][5] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity[3] |

Synthesis of the this compound Core

The synthesis of this specific intermediate is a multi-step process that leverages more common trifluoromethylpyridine precursors. The primary challenge lies in the precise introduction of substituents onto the pyridine ring. A common and industrially viable approach involves the synthesis of a dichlorinated intermediate followed by a selective nucleophilic substitution to introduce the methoxy group.

Synthetic Pathway Overview

The most logical pathway begins with the chlorination and fluorination of 3-picoline (3-methylpyridine) to generate 2,3-Dichloro-5-(trifluoromethyl)pyridine, a key industrial intermediate.[1] This compound then undergoes a selective methoxylation reaction. The chlorine atom at the 2-position is significantly more activated towards nucleophilic aromatic substitution than the chlorine at the 3-position, allowing for a regioselective reaction.

Caption: Synthetic route from 3-Picoline to the target intermediate.

Experimental Protocol: Selective Methoxylation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol describes a representative method for the final, critical step in the synthesis. The causality behind this choice is the enhanced electrophilicity of the C2 position on the pyridine ring, which allows for a controlled, selective reaction.

Materials:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Sodium methoxide (NaOMe, 1.1 eq)

-

Anhydrous Methanol (MeOH)

-

Toluene

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-Dichloro-5-(trifluoromethyl)pyridine in a mixture of methanol and toluene (e.g., 1:1 v/v).

-

Reagent Addition: Slowly add sodium methoxide to the solution at room temperature. The use of a slight excess of NaOMe ensures complete conversion of the starting material.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 65-70°C) and maintain for 4-6 hours. The progress of the reaction should be monitored to prevent the formation of undesired di-substituted byproducts.

-

Monitoring: Withdraw small aliquots periodically and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the desired product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Pivotal Role as an Agrochemical Building Block

This compound is not an active pesticide itself but rather a crucial structural unit for building more complex, biologically active molecules. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the assembly of the final agrochemical.

Workflow: From Intermediate to Active Ingredient

This intermediate is particularly valuable in the synthesis of certain sulfonylurea herbicides. The general workflow involves coupling the pyridine intermediate with a substituted aniline or a related nitrogen-containing nucleophile.

Caption: General workflow for synthesizing an active ingredient.

Example Application: Synthesis of Flazasulfuron

While 2-chloro-3-trifluoromethylpyridine is a known intermediate for the herbicide flazasulfuron, the 3-methoxy analogue provides a pathway to novel derivatives with potentially different activity spectra or crop safety profiles.[6] The synthesis involves the reaction of the pyridine core with an aminophenyl sulfonylurea moiety. The methoxy group at the 3-position can influence the electronic properties and conformation of the final molecule, thereby modulating its binding affinity to the target enzyme.

Mechanism of Action of Derived Herbicides

Agrochemicals derived from this pyridine scaffold, particularly sulfonylurea herbicides, are known to act by inhibiting the enzyme acetolactate synthase (ALS) .

-

Target Enzyme: ALS (also known as acetohydroxyacid synthase, or AHAS) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).

-

Mode of Action: The herbicide binds to the ALS enzyme, blocking its active site. This prevents the synthesis of these essential amino acids.

-

Effect on Plants: Deprived of these building blocks, the plant cannot produce necessary proteins, leading to a cessation of cell division and growth, and ultimately, plant death. This mode of action provides excellent herbicidal activity at very low application rates.

Caption: Inhibition of the ALS enzyme by a derived herbicide.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is paramount for reproducible downstream synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Protocol: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of the synthesized intermediate and identify any residual starting materials or byproducts.

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Injection Volume: 1 µL (split ratio 50:1).

-

Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like ethyl acetate.

Procedure:

-

Prepare the sample solution as described above.

-

Inject the sample into the GC system.

-

Run the analysis using the specified temperature program.

-

Analyze the resulting chromatogram. The purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks (Area % method).

-

For identity confirmation, the GC system can be coupled with a Mass Spectrometer (GC-MS) to obtain the mass spectrum of the main peak, which should correspond to the molecular weight of the target compound.

Conclusion and Future Outlook

This compound represents a sophisticated and highly valuable intermediate in the design of modern agrochemicals. Its synthesis, while requiring precise control, yields a versatile building block with a reactive handle perfectly positioned for constructing complex active ingredients. The trifluoromethyl and methoxy groups on the pyridine core provide a unique electronic and steric profile that can be exploited to develop next-generation herbicides with improved efficacy, selectivity, and resistance management profiles. As the demand for more sustainable and effective crop protection solutions grows, the strategic use of such fluorinated pyridine intermediates will undoubtedly continue to be a central theme in agrochemical research and development.

References

-

Fujikawa, S., & Ishihara, T. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 158–173. [Link]

-

Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]

-

Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-271. [Link]

- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine. (2021).

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (2015).

- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine. (2014).

- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine. (1983).

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736618, 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Cohizon Life Sciences. (n.d.). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cohizon.com [cohizon.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

Introduction: Strategic Importance of Trifluoromethylpyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern drug discovery, with the trifluoromethyl group playing a particularly crucial role in modulating the pharmacokinetic and physicochemical properties of lead compounds. The introduction of a CF₃ group can significantly enhance metabolic stability, lipophilicity, and binding affinity. The target molecule, 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, is a valuable building block for the synthesis of complex pharmaceutical intermediates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the straightforward introduction of aryl and heteroaryl substituents at the 2-position of the pyridine ring.[1][2] This document provides a detailed protocol for this transformation, grounded in established principles for the coupling of challenging electron-deficient heteroaryl chlorides.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[3] The catalytic cycle, illustrated below, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[3]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Sources

- 1. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the C-N Coupling of a Challenging Heterocycle

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of a specific, electronically challenging substrate: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine.

The target substrate, this compound, presents a unique set of challenges and considerations for C-N bond formation. The pyridine core, being an electron-deficient heterocycle, can influence the catalytic cycle in distinct ways compared to simple aryl halides. Furthermore, the presence of a strongly electron-withdrawing trifluoromethyl group at the 5-position and a methoxy group at the 3-position modulates the electronic and steric environment of the C-Cl bond at the 2-position. A thorough understanding of these factors is paramount for the rational design of a successful coupling protocol. This document aims to provide not just a recipe, but a comprehensive guide grounded in mechanistic principles and field-proven insights to empower researchers to successfully execute and adapt this transformation.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is initiated by the active Pd(0) species, which undergoes oxidative addition to the aryl or heteroaryl halide. The resulting Pd(II) complex then coordinates with the amine nucleophile. Subsequent deprotonation of the coordinated amine by a base, followed by reductive elimination, furnishes the desired aminated product and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

Introduction: A Privileged Scaffold in Modern Chemistry

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine stands as a pivotal building block in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical and agrochemical development. Its unique trifluoromethylated pyridine core imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The strategic placement of the chloro, methoxy, and trifluoromethyl groups on the pyridine ring creates a nuanced electronic landscape, rendering the C-2 position susceptible to nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide to understanding and implementing SNAr reactions on this versatile substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Mechanistic Insights: The Driving Forces of Substitution

The feasibility and efficiency of nucleophilic aromatic substitution on this compound are governed by a delicate interplay of electronic and steric factors. The reaction proceeds via a stepwise addition-elimination mechanism, the rate of which is significantly influenced by the substituents on the pyridine ring.

The potent electron-withdrawing nature of the trifluoromethyl group at the 5-position is the primary activating factor for this SNAr reaction.[1][2] This group powerfully stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack at the C-2 position. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution process.

Conversely, the methoxy group at the 3-position is an electron-donating group. While electron-donating groups generally deactivate the ring towards nucleophilic attack, the position of the methoxy group in this substrate has a more subtle effect. Its influence is largely outweighed by the strong activation provided by the trifluoromethyl group and the inherent electron deficiency of the pyridine ring.

The substitution occurs preferentially at the 2-position due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the Meisenheimer complex through resonance.

Caption: Generalized workflow for SNAr on this compound.

Reaction Conditions and Protocols

The optimal conditions for SNAr on this compound are highly dependent on the nature of the nucleophile. Below are detailed protocols and considerations for common classes of nucleophiles.

Amination Reactions: Accessing a Key Pharmacophore

The introduction of an amino group is a frequent transformation in drug discovery. Both traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination can be employed.

1. Classical SNAr Amination

This approach is often successful with primary and secondary amines, particularly when the pyridine ring is sufficiently activated.

Table 1: Representative Conditions for SNAr Amination

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMSO | 100-120 | 12-24 | Good |

| Piperidine | Et₃N | Dioxane | 80-100 | 16-24 | Moderate to Good |

| Aniline | NaH | THF | 60-80 | 8-16 | Moderate |

| Benzylamine | Cs₂CO₃ | DMF | 80-100 | 12-18 | Good |

Protocol 1: SNAr Amination with Morpholine

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)-3-methoxy-5-(trifluoromethyl)pyridine.

2. Buchwald-Hartwig Amination

For less reactive amines or when milder conditions are required, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative. This palladium-catalyzed method offers a broad substrate scope and functional group tolerance.

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with Aniline

-

In a glovebox or under an inert atmosphere, add this compound (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry reaction vessel.

-

Add anhydrous toluene to the vessel.

-

Seal the vessel and heat the reaction mixture to 100 °C for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Alkoxylation and Aryloxylation Reactions: Building Ethers

The synthesis of aryl and alkyl ethers from this compound is typically achieved through a Williamson-type ether synthesis, which is a classic SNAr reaction with an alkoxide or phenoxide nucleophile.

Table 2: Representative Conditions for Alkoxylation/Aryloxylation

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | - | Methanol | Reflux | 6-12 | High |

| Phenol | K₂CO₃ | DMF | 100-120 | 12-24 | Good |

| Benzyl alcohol | NaH | THF | 60-80 | 8-16 | Good |

| Isopropanol | NaH | Dioxane | 80-100 | 16-24 | Moderate |

Protocol 3: O-Arylation with Phenol

-

To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of phenol (1.2 eq) in DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Add a solution of this compound (1.0 eq) in DMF.

-

Heat the reaction mixture to 110 °C and stir for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with ice-water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Thiolation Reactions: Introducing Sulfur Functionality

The incorporation of sulfur-containing moieties can be readily accomplished by reacting this compound with thiols in the presence of a suitable base.

Table 3: Representative Conditions for Thiolation

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | Acetonitrile | 60-80 | 8-12 | High |

| Benzylthiol | Et₃N | THF | 50-70 | 10-16 | Good |

| Sodium thiomethoxide | - | Methanol | Reflux | 4-8 | High |

| Cysteine ethyl ester | DIPEA | DMF | 40-60 | 12-24 | Moderate |

Protocol 4: S-Arylation with Thiophenol

-

To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 70 °C and stir for 10 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Considerations

-

Incomplete Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or using a stronger base. For aminations, switching to a palladium-catalyzed system may be beneficial.

-

Side Reactions: The presence of multiple reactive sites on the nucleophile can lead to side products. Protection of sensitive functional groups may be necessary.

-

Solvent Choice: Polar aprotic solvents like DMSO and DMF generally accelerate SNAr reactions by solvating the cation of the base and leaving the "naked" anion as a more potent nucleophile.

-

Base Selection: The choice of base is crucial. Stronger bases like NaH are effective for deprotonating less acidic nucleophiles like alcohols and some anilines. Weaker bases like K₂CO₃ and Et₃N are often sufficient for more acidic nucleophiles like thiols and phenols.

Conclusion

This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution. The strong electron-withdrawing trifluoromethyl group effectively activates the C-2 position for substitution by a wide range of nitrogen, oxygen, and sulfur nucleophiles. By carefully selecting the reaction conditions, including the base, solvent, and temperature, researchers can achieve high yields of the desired substituted pyridine derivatives. The protocols and insights provided in this application note serve as a robust starting point for the synthesis of novel and complex molecules for applications in drug discovery and materials science.

References

- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.

- Schlosser, M. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry, 2006(1), 111-115.

- Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro-and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422.

- Boyd, S., & M. J. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12871-12880.

- Fujikawa, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111.

Sources

Application Notes & Protocols: Strategic Utilization of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine in Synthetic Chemistry

Abstract

The strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal and agrochemical research.[1][2] The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electronic properties that can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[3] This guide focuses on 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, a highly versatile chemical building block. We will explore its reactivity profile and provide detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers in drug discovery and development to leverage its full potential.

Introduction: The Strategic Advantage of the Pyridine Scaffold

The pyridine ring is a privileged structure in drug design, present in numerous approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and can significantly influence the pKa and solubility of the parent molecule. When substituted with a trifluoromethyl group, the pyridine ring's electronic properties are dramatically altered, making it an invaluable synthon.

This compound presents a unique constellation of reactive sites. The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the reactive chloro leaving group at the C2 position creates a platform for diverse and predictable chemical modifications. This allows for the systematic exploration of chemical space and the targeted synthesis of novel compounds with desired pharmacological properties.[1][4]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the substrate's intrinsic properties is critical for designing successful synthetic strategies.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 65753-47-1 | Fisher Scientific[6] |

| Molecular Formula | C₇H₅ClF₃NO | PubChem[5] |

| Molecular Weight | 211.57 g/mol | PubChem[5] |

| Appearance | Colorless to off-white solid or liquid | Pipzine Chemicals[7] |

| Solubility | Soluble in common organic solvents | Pipzine Chemicals[7] |

Expert Analysis of Reactivity:

The reactivity of this molecule is dictated by the electronic tug-of-war between its substituents.

-

The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, it significantly lowers the electron density of the pyridine ring. This has two major consequences:

-

It activates the ring towards Nucleophilic Aromatic Substitution (SNAr) , particularly at positions ortho and para to itself.

-

It increases the acidity of the ring protons.

-

-

The Chlorine Atom (-Cl) at C2: This is the primary site for synthetic modification. It serves as an excellent leaving group in both palladium-catalyzed cross-coupling reactions and SNAr reactions. Its position adjacent to the ring nitrogen further enhances its reactivity.

-

The Methoxy Group (-OCH₃) at C3: This electron-donating group partially counteracts the effect of the trifluoromethyl group. Its position influences the regioselectivity of certain reactions and can be a site for metabolic oxidation in a biological context.

This unique electronic arrangement makes the C2-Cl bond the most synthetically valuable position, readily participating in reactions that form new carbon-carbon and carbon-nitrogen bonds.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.[8][9] The C2-Cl bond of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

Causality and Rationale: The Suzuki-Miyaura reaction is indispensable for constructing biaryl structures or introducing alkyl groups, which are common motifs in pharmacologically active molecules.[8][10][11] For this substrate, replacing the C2 chlorine with a new carbon-based substituent allows for the expansion of the molecular framework, enabling the exploration of structure-activity relationships. The use of a suitable palladium catalyst and ligand system is crucial for achieving high efficiency, especially with an electron-deficient and sterically hindered substrate.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronic acid pinacol ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst & Ligand: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene.

-

Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination for C-N Bond Formation

Causality and Rationale: The formation of an aryl-amine bond is a critical step in the synthesis of a vast number of pharmaceuticals.[9][12] The Buchwald-Hartwig amination provides a mild and general method for achieving this transformation, overcoming the limitations of classical methods.[12] For this substrate, the reaction enables the introduction of primary or secondary amines at the C2 position, a key step in building molecules for kinase inhibition, GPCR modulation, and other therapeutic targets. The choice of ligand is paramount and often requires screening to optimize for specific amine coupling partners.[9]

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%) to a flame-dried reaction vessel.

-

Reagents: Add the this compound (1.0 eq.) and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.5 eq.).

-

Nucleophile & Solvent: Add the amine (1.1-1.3 eq.) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat the mixture to 90-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the residue by flash chromatography to obtain the desired N-aryl product.

Nucleophilic Aromatic Substitution (SNAr)

Causality and Rationale: The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring highly electron-deficient. This activates the C2-Cl bond for direct displacement by strong nucleophiles, a reaction pathway known as Nucleophilic Aromatic Substitution (SNAr).[13][14] This method provides a complementary, often palladium-free, route to introduce heteroatom nucleophiles. It is particularly effective for alkoxides, thiolates, and certain amines. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[15]

Protocol: General Procedure for SNAr with an Alcohol

-

Base Treatment: To a solution of the desired alcohol (1.5-2.0 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

Reaction: Heat the reaction mixture to a temperature between 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to afford the corresponding ether.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable.

-

Hazard Identification: This compound is classified as harmful if swallowed and may cause skin and eye irritation.[6][16] During combustion, it may produce hazardous fumes including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[16]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- US Patent 5329011A, Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

-

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618. PubChem. [Link]

- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5...

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

- EP0021453A2 - 2-Chloro-5-trichloromethylpyridine.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. European Patent Office. [Link]

-

Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

-

Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

MSDS of 2-Chloro-3-(trifluoromethyl)pyridine. Capot Chemical. [Link]

- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

-

Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. National Institutes of Health. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950. PubChem. [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China | CAS 866659-69-8 | High Purity Manufacturer, SDS, Price, Uses [pipzine-chem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. capotchem.com [capotchem.com]

Application Note: High-Purity Isolation of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine using Automated Flash Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, a critical heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Achieving high purity of this compound is paramount for ensuring the desired yield and impurity profile in subsequent synthetic steps. We detail a robust methodology employing automated flash column chromatography on silica gel, addressing the specific challenges posed by the basicity of the pyridine moiety. The protocol covers method development using Thin-Layer Chromatography (TLC), a step-by-step guide to preparative flash chromatography, and strategies for troubleshooting common issues such as peak tailing. The causality behind each experimental choice is explained to provide researchers with a deep, mechanistic understanding of the purification process.

Introduction: The Imperative for Purity

This compound is a highly functionalized pyridine derivative. The unique arrangement of its substituents—a halogen, an electron-donating group, and a potent electron-withdrawing group—makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The presence of residual starting materials, regioisomeric byproducts, or other impurities from its synthesis can lead to undesirable side reactions, reduced yields, and complex downstream purification challenges. Therefore, a reliable and scalable purification method is not merely a procedural step but a critical control point in the synthetic workflow.

Column chromatography is the technique of choice for this purpose, offering high resolution and adaptability. However, the basic nitrogen atom in the pyridine ring presents a known challenge: its interaction with acidic silanol groups on the surface of standard silica gel can lead to significant peak tailing, poor separation, and potential loss of the compound on the column.[1][2] This guide directly addresses this issue by incorporating a basic modifier into the mobile phase, a critical adjustment for purifying pyridine derivatives.[3]

Physicochemical Properties & Chromatographic Considerations

Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃NO | [4] |

| Molecular Weight | 211.57 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or solid | [5][6] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) | [5] |

| pKa (Predicted) | -2.57 ± 0.10 (for the protonated pyridine) | [7] |

The trifluoromethyl group renders the molecule relatively non-polar, while the methoxy and chloro groups contribute to its polarity. The most significant feature for chromatography is the lone pair of electrons on the pyridine nitrogen, which makes the molecule basic. This basicity is the primary cause of undesirable interactions with the acidic silica gel stationary phase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]

- 3. Purification [chem.rochester.edu]

- 4. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China | CAS 866659-69-8 | High Purity Manufacturer, SDS, Price, Uses [pipzine-chem.com]

- 6. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety, SDS [pipzine-chem.com]

- 7. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

Application Note: High-Throughput LC-MS Analysis for Reaction Monitoring and Impurity Profiling of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

Abstract

This application note presents a detailed protocol for the liquid chromatography-mass spectrometry (LC-MS) analysis of the reaction mixture for the synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. The described method is optimized for high-throughput reaction monitoring, enabling rapid assessment of reaction completion and semi-quantitative analysis of the main product, starting materials, and key impurities. Furthermore, this guide provides a systematic approach to impurity profiling using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for structural elucidation of potential process-related byproducts. The methodologies outlined herein are designed for researchers, process chemists, and quality control analysts in the drug development and chemical synthesis sectors.

Introduction: The Analytical Imperative for Substituted Pyridines

The this compound scaffold is of significant interest in medicinal and agricultural chemistry due to the unique physicochemical properties imparted by its substituents. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro and methoxy groups provide handles for further chemical modification. Trifluoromethylpyridine derivatives are key intermediates in the synthesis of various active ingredients.[1] Given the complexity of synthesizing such multi-substituted heterocyclic compounds, robust analytical methods are crucial for process optimization and ensuring the quality of the final product.[2]

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical development for its ability to rapidly separate and identify components in complex mixtures.[3] For reaction monitoring, LC-MS offers a significant advantage over traditional techniques like thin-layer chromatography (TLC) by providing quantitative data on reactants, intermediates, and products, often with minimal sample preparation.[4] This allows for real-time decision-making during process development, leading to improved yields and purity.

This application note provides a comprehensive LC-MS workflow for the analysis of a this compound reaction mixture. We will delve into the rationale behind the selection of chromatographic conditions, mass spectrometry parameters, and sample preparation protocols. A key focus will be on the identification and characterization of potential impurities, which is a critical aspect of process understanding and regulatory compliance.

Anticipated Analytical Challenges and Strategic Solutions

The analysis of the this compound reaction mixture presents several analytical challenges:

-

Diverse Polarity: The reaction mixture may contain starting materials, intermediates, and byproducts with a wide range of polarities.

-

Isomeric Byproducts: The synthesis of substituted pyridines can often lead to the formation of positional isomers, which can be difficult to separate and identify.

-

Trace-Level Impurities: Low-level impurities need to be detected and characterized to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[5]

To address these challenges, a strategic approach to method development is necessary. This includes the use of a high-efficiency reversed-phase HPLC column, a gradient elution program to resolve compounds with varying polarities, and a high-resolution mass spectrometer for accurate mass measurements and elemental composition determination.

Experimental Workflow: From Reaction Quench to Data Analysis

The overall analytical workflow is designed for efficiency and accuracy, providing a clear path from sample acquisition to actionable data.

Caption: High-level workflow for LC-MS analysis of the reaction mixture.

Protocol: Sample Preparation

Minimal sample preparation is often sufficient for reaction monitoring, which allows for rapid analysis.[4]

Objective: To prepare the reaction mixture for LC-MS analysis by quenching the reaction, diluting the sample to an appropriate concentration, and removing particulate matter.

Materials:

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

0.22 µm syringe filters (e.g., PTFE)

Procedure:

-

Withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.

-

Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This serves to stop the reaction and precipitate any insoluble salts.

-

Vortex the quenched sample for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for injection.

Rationale: Simple dilution and filtration is a rapid and effective method for preparing reaction mixture samples for LC-MS analysis.[6] Acetonitrile is a common solvent in reversed-phase chromatography and is effective at solubilizing a wide range of organic molecules.

LC-MS Method Parameters: A Foundation for Robust Analysis

The following LC-MS parameters provide a starting point for the analysis of this compound and its related impurities. Method optimization may be required based on the specific reaction conditions and instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for a broad range of small molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes good peak shape and ionization efficiency in positive ion mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting non-polar compounds. |

| Gradient | 5% to 95% B over 5 minutes | A generic fast gradient suitable for rapid screening of reaction progress. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2 µL | A small injection volume minimizes column overload and matrix effects. |

Mass Spectrometry (MS) Parameters